5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine
CAS No.:
Cat. No.: VC13724688
Molecular Formula: C8H6BrClF2N2
Molecular Weight: 283.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrClF2N2 |
|---|---|
| Molecular Weight | 283.50 g/mol |
| IUPAC Name | 5-bromo-3-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine |
| Standard InChI | InChI=1S/C8H6BrClF2N2/c9-5-1-6(10)7(13-2-5)14-3-8(11,12)4-14/h1-2H,3-4H2 |
| Standard InChI Key | OZCHKNSMDIDTAI-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F |
| Canonical SMILES | C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-, 3-, and 5-positions with a 3,3-difluoro-azetidine group, chlorine, and bromine, respectively. The azetidine moiety—a four-membered saturated nitrogen heterocycle—introduces conformational strain and electron-withdrawing effects due to its two fluorine atoms. This combination of substituents creates a polarized electronic environment, enhancing reactivity at the bromine and chlorine sites.
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrClF₂N₂ |
| Molecular Weight | 283.50 g/mol |
| Topological Polar Surface Area (TPSA) | ~50 Ų (estimated) |
| logP (Octanol-Water) | ~2.8 (predicted) |
The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems, while the relatively low TPSA minimizes efflux pump interactions .
Synthetic Methodologies
Optimization Challenges
A critical challenge is minimizing dehalogenation side reactions during azetidine coupling. Studies in analogous systems (e.g., BLU-945 intermediates) demonstrate that palladium catalysts with bulky phosphine ligands suppress undesired debromination . For instance, Pd(dppf)Cl₂ in tandem with cesium carbonate enhances selectivity for azetidine incorporation .
Alternative Routes
Patent literature describes methods using trifluoromethanesulfonyl anhydride (Tf₂O) to activate hydroxyl groups in azetidine precursors, enabling efficient coupling with halogenated pyridines . This approach avoids harsh conditions, improving functional group compatibility.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitutions
The bromine atom at the 5-position is highly susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, coupling with phenylboronic acid yields 3-chloro-2-(3,3-difluoro-azetidin-1-yl)-5-phenylpyridine, a scaffold explored in kinase inhibitor development .
Reductive Dehalogenation
Under hydrogenation conditions (e.g., H₂/PtO₂), the chlorine substituent at the 3-position can be selectively removed, generating 5-bromo-2-(3,3-difluoro-azetidin-1-yl)-pyridine . This intermediate serves as a precursor for further functionalization.
Azetidine Ring Modifications
The difluoro-azetidine group undergoes ring-opening reactions with nucleophiles like amines or alcohols. For instance, treatment with sodium methoxide cleaves the azetidine ring, producing a secondary amine derivative .
Applications in Medicinal Chemistry
Kinase Inhibition
Structural analogs of this compound exhibit potency against BCL6 and JAK1, oncogenic targets in lymphoma and autoimmune diseases . The azetidine moiety enhances binding affinity by occupying hydrophobic pockets in kinase active sites, as evidenced by X-ray crystallography .
Pharmacokinetic Optimization
Reducing TPSA through halogen substitution (e.g., replacing nitriles with chlorine) improves permeability and reduces efflux ratios. For example, CCT374705—a BCL6 inhibitor derived from a related scaffold—achieves an oral bioavailability of 39% in murine models .
Materials Science Applications
Organic Semiconductors
The electron-deficient pyridine core and fluorine-rich azetidine group make this compound a candidate for n-type semiconductors. Pyridine derivatives are widely used in organic light-emitting diodes (OLEDs), where their electron-transport properties enhance device efficiency.
Coordination Chemistry
The nitrogen atoms in the pyridine and azetidine rings act as ligands for transition metals. Complexes with Cu(I) or Pd(II) exhibit luminescent properties, potentially useful in catalytic systems or sensors .
Comparison with Structural Analogs
The difluoro-azetidine group confers superior metabolic stability compared to pyrrolidine analogs, as fluorination reduces oxidative degradation .
Future Research Directions
Targeted Degradation
Incorporating PROTAC motifs (e.g., E3 ligase ligands) could transform this compound into a BCL6 degrader, enhancing therapeutic efficacy in drug-resistant cancers .
Green Synthesis
Developing catalytic asymmetric methods for azetidine coupling would streamline production. Photoredox catalysis, successful in related systems, offers a promising avenue .
Material Durability
Investigating fluorinated azetidine’s impact on semiconductor stability under UV exposure could unlock applications in flexible electronics.
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